Cas no 1446236-39-0 (1-(3-Bromo-4-fluorophenylsulfonyl)indoline)

1-(3-Bromo-4-fluorophenylsulfonyl)indoline structure
1446236-39-0 structure
Product name:1-(3-Bromo-4-fluorophenylsulfonyl)indoline
CAS No:1446236-39-0
MF:C14H11BrFNO2S
MW:356.210045099258
MDL:MFCD32649411
CID:4784832

1-(3-Bromo-4-fluorophenylsulfonyl)indoline Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-4-fluorophenylsulfonyl)indoline
    • 1-(3-bromo-4-fluorophenyl)sulfonyl-2,3-dihydroindole
    • 1-(3-Bromo-4-fluorophenylsulfonyl)indoline
    • MDL: MFCD32649411
    • Inchi: 1S/C14H11BrFNO2S/c15-12-9-11(5-6-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2
    • InChI Key: SQBRAFXJCZWJBC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)S(N1C2C=CC=CC=2CC1)(=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 453
  • Topological Polar Surface Area: 45.8
  • XLogP3: 3.5

1-(3-Bromo-4-fluorophenylsulfonyl)indoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
214607-5g
1-(3-Bromo-4-fluorophenylsulfonyl)indoline, 95%
1446236-39-0 95%
5g
$1980.00 2023-09-09

Additional information on 1-(3-Bromo-4-fluorophenylsulfonyl)indoline

1-(3-Bromo-4-fluorophenylsulfonyl)indoline: A Comprehensive Overview

1-(3-Bromo-4-fluorophenylsulfonyl)indoline, with the CAS number 1446236-39-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure, which combines an indoline moiety with a sulfonyl group attached to a bromo-fluorophenyl ring. The indoline core, a heterocyclic compound with a six-membered ring containing one nitrogen atom, is known for its versatility in various chemical reactions and applications. The sulfonyl group, on the other hand, introduces additional functional complexity, making this compound a valuable building block in organic synthesis.

The synthesis of 1-(3-Bromo-4-fluorophenylsulfonyl)indoline typically involves multi-step reactions, often starting with the preparation of the indoline derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions required for constructing the sulfonyl group. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been explored as a potential lead compound for drug development. The bromo and fluoro substituents on the phenyl ring confer unique electronic properties, which can be exploited to modulate biological activity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. This suggests that further research into its pharmacokinetic and pharmacodynamic properties could pave the way for novel therapeutic agents.

Beyond medicinal chemistry, 1-(3-Bromo-4-fluorophenylsulfonyl)indoline has also found applications in materials science. Its structural features make it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials. The sulfonyl group contributes to the molecule's stability and electronic conductivity, while the indoline core provides flexibility for integration into various material architectures. Recent breakthroughs in thin-film transistor technology have highlighted the potential of this compound as a component in next-generation electronic devices.

The toxicity profile of 1-(3-Bromo-4-fluorophenylsulfonyl)indoline has been a subject of recent investigations. Studies conducted under controlled laboratory conditions suggest that while it exhibits moderate cytotoxicity against certain cancer cell lines, it shows low toxicity towards normal cells at therapeutic concentrations. This balanced profile is advantageous for drug development, as it reduces the likelihood of adverse effects during clinical trials.

In conclusion, 1-(3-Bromo-4-fluorophenylsulfonyl)indoline stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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